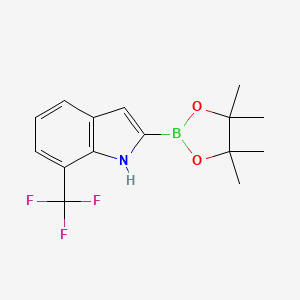
1-Ethyl-4-methyl-1H-imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Ethyl-4-methyl-1H-imidazole-5-methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 4, and a methanol group at position 5 of the imidazole ring. It is a white crystalline solid that is soluble in water and various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-methanol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-4-methylimidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
1-Ethyl-4-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)aldehyde and (1-ethyl-4-methyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: The major product is (1-ethyl-4-methyl-1H-imidazol-5-yl)methane.
Substitution: The major products include (1-ethyl-4-methyl-1H-imidazol-5-yl)methyl chloride and (1-ethyl-4-methyl-1H-imidazol-5-yl)methylamine.
科学的研究の応用
1-Ethyl-4-methyl-1H-imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-Ethyl-4-methyl-1H-imidazole-5-methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the hydroxyl group allows for hydrogen bonding and other interactions that can influence its activity.
類似化合物との比較
Similar Compounds
- (1-methyl-1H-imidazol-5-yl)methanol
- (1-ethyl-1H-imidazol-5-yl)methanol
- (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol
Uniqueness
1-Ethyl-4-methyl-1H-imidazole-5-methanol is unique due to the specific substitution pattern on the imidazole ring. The presence of both ethyl and methyl groups at positions 1 and 4, respectively, along with the hydroxyl group at position 5, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(3-ethyl-5-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-3-9-5-8-6(2)7(9)4-10/h5,10H,3-4H2,1-2H3 |
InChIキー |
AKERBWUFYHNODR-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC(=C1CO)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8754355.png)







![[4-(2-ethoxyphenyl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone](/img/structure/B8754411.png)


![8-Ethyl-2-{4-[(2-methoxyphenyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8754434.png)

